3-pyrrolidin-1-yl-1H-quinoxalin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-11(15-7-3-4-8-15)13-9-5-1-2-6-10(9)14-12/h1-2,5-6H,3-4,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZKRFSZKAKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Pyrrolidin 1 Yl 1h Quinoxalin 2 One and Its Derivatives
Crafting the Quinoxalin-2-one Core
The foundational step in the synthesis of the target compound is the formation of the quinoxalin-2-one heterocyclic system. This can be achieved through several established methods, including traditional condensation reactions and more streamlined one-pot procedures.
Classical Condensation Reactions: A Time-Honored Approach
The most conventional and widely utilized method for the synthesis of quinoxalin-2-ones is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govscienceopen.com This reaction, first reported by Körner and Hinsberg in 1884, forms the bedrock of quinoxaline (B1680401) chemistry. nih.gov In the context of synthesizing the quinoxalin-2-one core, an o-phenylenediamine is typically reacted with an α-keto acid or its ester derivative. mdpi.com
The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and one of the carbonyl groups of the α-keto acid, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalin-2-one ring system. The choice of solvent and catalyst can influence the reaction rate and yield. While some reactions proceed under acidic conditions, others can be performed in solvents like ethanol (B145695) or toluene (B28343) at elevated temperatures. scienceopen.comyoutube.com
A variety of substituted o-phenylenediamines and α-keto acids can be employed, allowing for the generation of a diverse library of quinoxalin-2-one derivatives. This modularity is a key advantage of the classical condensation approach.
Streamlining Synthesis: One-Pot Approaches
To enhance efficiency and reduce the number of synthetic steps, one-pot methodologies for the synthesis of 1H-quinoxalin-2-ones have been developed. nih.gov These strategies often involve the in situ generation of one of the reactants or the telescoping of multiple reaction steps into a single operation.
One such approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. researchgate.net In this process, the nitro group is reduced to an amine in situ, which then condenses with the diol (which is oxidized to a 1,2-dicarbonyl compound) to form the quinoxaline ring. researchgate.net This method avoids the need to pre-synthesize and isolate the often-sensitive o-phenylenediamine.
Another one-pot strategy employs the reaction of N-protected o-phenylenediamines with carbonyl compounds in the presence of an acid catalyst like trifluoroacetic acid at room temperature. nih.govrsc.org This mild and convenient protocol allows for the synthesis of a range of quinoxalin-2-one derivatives with good substrate adaptability. nih.govrsc.org
Attaching the Pyrrolidine (B122466) Moiety at the C-3 Position
Once the quinoxalin-2-one core is established, the next critical step is the introduction of the pyrrolidin-1-yl substituent at the C-3 position. This is typically accomplished through nucleophilic substitution reactions on a suitably functionalized quinoxalin-2-one precursor.
The Power of Nucleophilic Substitution for C-3 Functionalization
A common and effective strategy for introducing the pyrrolidine group is through the nucleophilic substitution of a leaving group, such as a halogen, at the C-3 position of the quinoxalin-2-one ring. nih.gov This requires the initial synthesis of a 3-halo-1H-quinoxalin-2-one intermediate. These intermediates can be prepared from the corresponding quinoxaline-2,3(1H,4H)-diones. nih.gov
Pyrrolidine, acting as a nucleophile, can then displace the halide at the C-3 position to form the desired C-N bond. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen halide formed during the reaction. This method provides a direct and versatile route to 3-amino-substituted quinoxalin-2-ones.
An example from the literature describes a similar transformation where 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline is reacted with nucleophiles, demonstrating the reactivity of the C-2 and C-3 positions towards nucleophilic attack. lookchem.com
Expanding the Toolkit: Diverse Arylating Reagents and Conditions
The formation of the C-N bond between the quinoxalinone core and the pyrrolidine ring can also be achieved using modern cross-coupling reactions, which offer a broader scope and milder reaction conditions compared to classical nucleophilic substitution. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. scienceopen.comatlanchimpharma.com
This reaction typically involves the coupling of an aryl halide (in this case, a 3-halo-1H-quinoxalin-2-one) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle. This methodology has been successfully applied to the synthesis of various N-aryl pyrrolidines. nih.gov
Copper-catalyzed amination reactions have also emerged as a valuable alternative for the formation of C-N bonds. nih.govnih.gov These reactions can proceed under various conditions and offer a different reactivity profile compared to palladium-based systems. For instance, copper-catalyzed intramolecular C-H amination has been used for the synthesis of pyrrolidines. nih.gov The development of such catalytic systems continues to expand the repertoire of methods available for the synthesis of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one and its derivatives.
Towards a Greener Synthesis
In line with the growing importance of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of quinoxaline derivatives. rsc.org These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
One prominent green strategy is the use of water as a solvent. mdpi.com The synthesis of certain quinoxaline derivatives has been successfully carried out in aqueous media, eliminating the need for volatile organic solvents. mdpi.com For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be performed in water, sometimes with the aid of a catalyst.
Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields in quinoxaline synthesis. This technique often leads to cleaner reactions with fewer byproducts.
Furthermore, the development of reusable catalysts, such as nano-catalysts, is a key area of green chemistry research. rsc.org For instance, nano-BF₃·SiO₂ has been used as a recyclable solid acid catalyst for the synthesis of quinoxalines under solvent-free conditions. rsc.org The application of such green methodologies to the synthesis of this compound holds the potential for more sustainable and efficient production of this important compound.
Microwave-Assisted Synthesis for Reaction Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. e-journals.in The application of microwave irradiation has been particularly beneficial in the synthesis of quinoxaline derivatives, significantly reducing reaction times from hours to mere minutes. e-journals.inresearchgate.net
The synthesis of quinoxaline derivatives often involves the condensation of 1,2-diamines with α-dicarbonyl compounds. researchgate.net Under microwave irradiation, this condensation can be achieved rapidly and efficiently, sometimes even in a solvent-free environment, which aligns with the principles of green chemistry. e-journals.inresearchgate.net For instance, a novel microwave-assisted methodology allows for the synthesis of various quinoxaline derivatives in high yields within just 5 minutes at 160 °C, without the need for a catalyst. udayton.edu This approach has been shown to be effective for both oxygen and nitrogen-containing nucleophiles, demonstrating its broad applicability. udayton.edu
The advantages of MAOS include not only the dramatic reduction in reaction time but also improved yields and the suppression of side products. e-journals.in This technology has been successfully applied to produce a variety of functionalized quinoxalines, providing rapid access to libraries of these compounds for further biological evaluation. e-journals.innih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to days | Minutes to seconds | e-journals.in |
| Yields | Moderate to good | Often improved (80-90%) | e-journals.in |
| Solvent Use | Often requires solvents | Can be solvent-free | e-journals.inresearchgate.net |
| Side Products | More prevalent | Generally suppressed | e-journals.in |
Eco-Compatible Catalysts and Solvent Systems
In line with the growing emphasis on sustainable chemistry, significant efforts have been directed towards the development of eco-compatible synthetic routes for quinoxalin-2-one derivatives. This involves the use of environmentally benign catalysts and solvent systems to minimize the environmental impact of chemical processes.
Water, as a solvent, offers a safe, non-toxic, and inexpensive medium for organic reactions. Catalyst-free condensation reactions of α-keto acids with various diamines have been successfully carried out in water to produce quinoxalinones. organic-chemistry.org Furthermore, the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in water has proven effective for the condensation of 1,2-diketones and 1,2-diamines, yielding quinoxaline derivatives in excellent yields. researchgate.net
Another green approach involves solvent-free synthesis, often facilitated by simple grinding or microwave irradiation. researchgate.net For example, the one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione has been achieved at room temperature under solvent-free conditions by grinding o-phenylenediamine with oxalic acid. researchgate.net Visible-light-driven reactions using air or oxygen as a green oxidant are also gaining prominence. rsc.orgacs.org These methods avoid the need for external photocatalysts and often proceed under mild conditions. rsc.orgacs.org
Analytical Characterization of Synthesized this compound Derivatives
The unequivocal structural confirmation of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques is routinely employed to elucidate the molecular structure of this compound derivatives.
Spectroscopic Confirmation (e.g., IR, 1H NMR, 13C NMR, Mass Spectrometry)
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. For quinoxalin-2-one derivatives, characteristic absorption bands corresponding to the C=O (carbonyl) and N-H stretching vibrations are typically observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. researchgate.net
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. youtube.com For this compound derivatives, the aromatic protons of the quinoxaline ring typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). The protons of the pyrrolidine ring will have characteristic chemical shifts and coupling patterns. For instance, in 1-methyl-3-(pentylamino)quinoxalin-2(1H)-one, the methyl protons attached to the nitrogen appear as a singlet at δ 3.69 ppm. acs.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The carbonyl carbon of the quinoxalin-2-one ring is typically observed at a downfield chemical shift (e.g., δ 152.0 ppm in 1-methyl-3-(pentylamino)quinoxalin-2(1H)-one). acs.org The chemical shifts of the aromatic and pyrrolidine carbons provide further structural confirmation.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. jocpr.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. acs.org For example, the HRMS (ESI) for 1-methyl-3-(prop-2-yn-1-ylamino)quinoxalin-2(1H)-one showed a calculated m/z of 214.0975 for [M+H]⁺, with a found value of 214.0973, confirming its elemental composition. acs.org
Table 2: Representative Spectroscopic Data for a Quinoxalin-2-one Derivative
| Technique | Observed Data (Example: 1-Methyl-3-(prop-2-yn-1-ylamino)quinoxalin-2(1H)-one) | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (dd, J = 6.1, 3.3 Hz, 1H), 7.28–7.25 (m, 2H), 7.22 (dd, J = 6.4, 3.3 Hz, 1H), 6.48 (s, 1H), 4.35 (dd, J = 5.5, 2.5 Hz, 2H), 3.71 (s, 3H), 2.27 (t, J = 2.5 Hz, 1H) ppm | acs.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.6, 148.2, 133.7, 129.7, 126.5, 124.6, 124.3, 113.6, 79.8, 71.6, 30.6, 29.4 ppm | acs.org |
| HRMS (ESI) | m/z: [M + H]⁺ Calcd for C₁₂H₁₂N₃O⁺ 214.0975; found 214.0973 | acs.org |
A comprehensive analysis of these spectroscopic data allows for the unambiguous assignment of the structure of synthesized this compound derivatives. nih.gov
Iii. Biological Activities and Preclinical Evaluation of 3 Pyrrolidin 1 Yl 1h Quinoxalin 2 One Derivatives
Antimicrobial Efficacy
Derivatives of quinoxaline (B1680401) are recognized for their potential as antibacterial and antifungal agents. mdpi.com Research into various substituted quinoxalinones has aimed to identify compounds with significant antimicrobial properties for further development. nih.gov
Quinoxaline derivatives have been evaluated for their antibacterial effects against a spectrum of pathogens. In one study, newly synthesized quinoxaline derivatives were tested using the agar (B569324) plate disc diffusion method. nih.gov The results indicated varied levels of activity, from slight to high, against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain Schiff bases derived from a 2-hydroxy-3-methylquinoxaline (B154303) nucleus showed moderate to high activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
However, the nature of the substituent on the quinoxaline ring plays a critical role in determining antibacterial potency. Research on 2,3-disubstituted quinoxalines has shown that incorporating groups like 4-triflouromethylanilino or 4-hydroxyanilino can result in moderate to good antibacterial activity. mdpi.com Conversely, the presence of a piperidino or morpholino group, which are structurally related to the pyrrolidino group, was found to reduce antibacterial efficacy. mdpi.com
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Bacterial Strain | Type | Observed Activity of Derivatives | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Moderate to High | nih.gov |
| Bacillus subtilis | Gram-Positive | Moderate | nih.gov |
| Escherichia coli | Gram-Negative | Moderate to High | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Slight to Moderate | nih.gov |
The antifungal potential of quinoxaline derivatives has been explored against common fungal pathogens. Studies show that these compounds can exhibit inhibitory effects, although often moderate. For example, a series of novel quinoxaline derivatives demonstrated slight to moderate activity against Aspergillus niger and Candida albicans. nih.gov The specific molecular structure significantly influences the outcome; some derivatives showed moderate activity against both strains, while others were active against A. niger but inactive against C. albicans. nih.gov
In another study focusing specifically on a novel derivative, 3-hydrazinoquinoxaline-2-thiol, high efficacy was reported against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis. nih.gov This particular derivative was found to be more effective than the standard drug Amphotericin B against most clinical isolates of C. albicans. nih.gov Research into quinoxaline-2-oxyacetate hydrazide derivatives also identified compounds with potent activity against agricultural fungal pathogens like Rhizoctonia solani. mdpi.com
Table 2: Antifungal Activity of Selected Quinoxaline Derivatives
| Fungal Species | Observed Activity of Derivatives | Reference |
|---|---|---|
| Aspergillus niger | Slight to Moderate | nih.gov |
| Candida albicans | Moderate to High | nih.govnih.gov |
| Candida glabrata | High | nih.gov |
| Candida parapsilosis | High | nih.gov |
Biofilm formation, particularly by bacteria such as Staphylococcus epidermidis, is a significant factor in persistent infections. While various agents like peptides, phytochemicals, and antibodies have been investigated for their anti-biofilm properties against S. epidermidis, specific research detailing the efficacy of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one derivatives on inhibiting S. epidermidis biofilm formation was not prominently available in the surveyed literature. nih.govnih.govikm.org.my
Anticancer and Antiproliferative Potential
Quinoxaline derivatives are considered a promising scaffold for the development of novel chemotherapeutic agents, with many exhibiting significant anticancer and antiproliferative effects. nih.govtandfonline.com
Numerous studies have demonstrated the cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. A series of synthesized quinoxaline compounds were evaluated for their anti-proliferative effects against prostate (PC-3) and liver (HepG2) cancer cells. tandfonline.com Two compounds, in particular, showed high selectivity and potent activity against PC-3 cells, with IC50 values of 4.11 µM and 2.11 µM. tandfonline.com Another study focused on derivatives evaluated against human colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines, with several compounds showing promising activity. nih.gov
The comparative effect of certain quinoxaline derivatives was tested on HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells, revealing varied levels of cytotoxicity at a concentration of 25 µM. researchgate.net Additionally, morpholine-substituted quinazoline (B50416) derivatives, a related class of compounds, displayed significant cytotoxic activity against A549 and MCF-7 cells, with IC50 values as low as 8.55 µM and 3.15 µM, respectively, for one potent derivative. rsc.org
Table 3: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives Against Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Compound/Derivative | Observed IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HCT-116 | Colon Carcinoma | Derivative VIIIc | 15.2 | nih.gov |
| MCF-7 | Breast Adenocarcinoma | Derivative VIIIa | 29.2 | nih.gov |
| HeLa | Cervical Cancer | LA-39B (at 25µM) | ~60% Viability | researchgate.net |
| A549 | Lung Adenocarcinoma | LA-55 (at 25µM) | ~40% Viability | researchgate.net |
| PC-3 | Prostate Cancer | Derivative IV | 2.11 | tandfonline.com |
A primary mechanism for the anticancer activity of quinoxaline derivatives is the induction of apoptosis. nih.govtandfonline.com Research has shown that these compounds can trigger programmed cell death and interfere with the cell cycle. tandfonline.com One potent quinoxaline derivative was found to arrest the cell cycle at the S phase and induce apoptosis in PC-3 cells. tandfonline.com Further analysis revealed this was achieved by inhibiting topoisomerase II and modulating key regulatory proteins. tandfonline.com
Western Blot analysis demonstrated that treatment with a quinoxaline derivative led to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com Similarly, another study identified a quinoxaline derivative that caused cell cycle arrest at the G2/M phase in HCT-116 cells, highlighting its potential as an apoptosis-inducing candidate. nih.gov These findings confirm that quinoxaline derivatives can exert their anticancer effects by activating intrinsic and extrinsic apoptotic pathways. tandfonline.com
Anti-Angiogenic Effects and Vascular Endothelial Growth Factor (VEGF) Inhibition
The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. Consequently, the inhibition of VEGFR-2 is a significant strategy in the development of novel anticancer therapies.
Recent studies have highlighted the potential of the quinoxalin-2(1H)-one scaffold in developing effective VEGFR-2 inhibitors. nih.govnih.gov By replacing the central quinolone and pyridine (B92270) moieties of established anticancer drugs like lenvatinib (B1674733) and sorafenib (B1663141) with a quinoxaline scaffold, researchers have synthesized new derivatives with potent cytotoxic activities. nih.gov In vitro evaluations of these novel quinoxaline derivatives have demonstrated superior activity against liver, colorectal, and breast cancer cell lines when compared to doxorubicin (B1662922) and sorafenib. nih.gov Computational docking studies have further supported these findings, showing that these compounds can effectively bind to key residues within the VEGFR-2 receptor. nih.gov
One study focused on novel quinoxaline-3-propanamides, which were investigated for their cytotoxic activity against colon and breast cancer cell lines. nih.gov Several of these compounds exhibited higher cytotoxicity than the reference drugs, doxorubicin and sorafenib. nih.gov Notably, the most potent of these compounds demonstrated VEGFR-2 inhibitory activity comparable to sorafenib. nih.gov This inhibition of VEGFR-2 was further correlated with a reduction in VEGF-A levels, confirming the anti-angiogenic potential of this class of compounds. nih.gov
While these studies focus on the broader class of quinoxalin-2(1H)-one derivatives, the findings strongly suggest that the this compound structure could also exhibit significant anti-angiogenic properties through the inhibition of the VEGF/VEGFR-2 signaling pathway.
Anti-inflammatory and Antioxidant Properties
Inflammation and oxidative stress are implicated in a wide range of chronic diseases. Derivatives of this compound have demonstrated potential in mitigating these processes through the inhibition of key inflammatory mediators and the scavenging of harmful free radicals.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved side-effect profiles. researchgate.netresearchgate.net Research has shown that certain quinoxalinone derivatives can act as COX-2 inhibitors. nih.gov For instance, some newly synthesized 2(1H)-quinoxalinones bearing a 4-chlorophenyl-2,3-dihydrothiazole moiety have demonstrated significant anti-inflammatory activity, comparable to the selective COX-2 inhibitor celecoxib, in rat models of paw edema. researchgate.net
A study investigating new quinoxalinone and quinazolinone Schiff's bases identified compounds with moderate to potent COX-2 inhibitory activities. nih.gov The study noted that the introduction of electron-donating groups on the aryl moiety enhanced the inhibitory efficiency. nih.gov
Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory process. While direct studies on this compound derivatives and soybean lipoxygenase are limited, the broader class of compounds containing heterocyclic nitrogen atoms has been investigated for LOX inhibition. For example, coumarin (B35378) derivatives have been shown to be effective LOX inhibitors, with some compounds exhibiting potent inhibition of soybean LOX-3. nih.gov
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, contributing to aging and various diseases. The ability of a compound to scavenge these radicals is a key indicator of its antioxidant potential. Pyrrolo[2,3-b]quinoxaline derivatives have been shown to possess significant radical scavenging capabilities, particularly against the hydroxyl radical (HO•) in environments that are biologically relevant. nih.gov
In one study, the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The most promising compound was identified as 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, which demonstrated effective HO• radical scavenging activity. nih.gov Furthermore, quinoxalin-2(1H)-one derivatives have been designed as multifunctional aldose reductase inhibitors with the capacity to target oxidative stress. researchgate.net Certain phenolic derivatives of this class have exhibited strong antioxidant abilities, comparable to the well-known antioxidant Trolox. researchgate.net
| Compound Class | Assay | Findings |
| Pyrrolo[2,3-b]quinoxaline derivatives | Radical Scavenging | Significant scavenging of hydroxyl radicals (HO•) in biologically relevant settings. nih.gov |
| Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives | DPPH Assay | Identified a potent HO• radical scavenger. nih.gov |
| Phenolic quinoxalin-2(1H)-one derivatives | Antioxidant Assays | Strong antioxidant capacity, comparable to Trolox. researchgate.net |
Neuropharmacological Applications
The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of effects on the central nervous system (CNS).
Research into quinoxalinone and quinoxaline-2,3-dione derivatives has revealed significant neuropharmacological activities. researchgate.netresearchgate.netnih.gov In studies using animal models, these compounds have been investigated for sedative, anticonvulsant, anxiolytic, and neuroprotective effects. researchgate.netresearchgate.net For instance, certain quinoxalinone derivatives have demonstrated notable anxiolytic effects in mice. researchgate.net Specifically, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was found to be a potent anxiolytic agent. researchgate.net Additionally, 6-chloro-1,4-dihydro-quinoxaline-2,3-dione and the aforementioned N,N-dibenzyl derivative showed significant anticonvulsant properties. researchgate.net
Furthermore, quinoxaline-2,3-dione derivatives have been synthesized and evaluated for their curative effects against ethidium (B1194527) bromide-induced demyelination in rats, a model for neuromuscular disorders. nih.gov The synthesized compounds were shown to reverse muscle weakness, discoordination, and loss of locomotor activity in this model. nih.gov These findings underscore the potential of quinoxalinone-based compounds in the treatment of various neurological and neurodegenerative disorders. researchgate.net
| Compound | Activity | Model |
| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Anxiolytic, Anticonvulsant | Mice |
| 6-nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Mice |
| 1,2,3,4-tetrahydro-quinoxaline-2,3-dione | Anxiolytic | Mice |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Mice |
| Quinoxaline-2,3-dione derivatives | Neuroprotective | Rats (ethidium bromide-induced demyelination) |
Anxiolytic Potential and Evaluation in Animal Models (e.g., Elevated Plus Maze, Open Field, Light-Dark Box)
The potential of quinoxaline derivatives to modulate anxiety-like behaviors has been assessed using standard behavioral paradigms in rodents. These models, including the elevated plus maze (EPM), open field (OF), and light-dark box (LDB), are designed to evaluate the natural conflict between the drive to explore a new environment and the aversion to open, brightly lit spaces. nih.govnih.gov
In a study evaluating a series of novel C2,C3-disubstituted quinoxaline derivatives, several compounds demonstrated significant anxiolytic properties. The EPM test, a widely used model for assessing anxiety, revealed that compounds 2a , 2b , 2c , and 4b were particularly active. researchgate.net These compounds increased the percentage of time spent and the number of entries into the open arms of the maze, an effect indicative of reduced anxiety. researchgate.net The anxiolytic effects of these active compounds were subsequently confirmed in the LDB test. researchgate.net Notably, in the open field test, which assesses both locomotor activity and anxiety, only compound 2c had a discernible impact on the locomotor activity of the animals, suggesting that the anxiolytic effects of the other compounds were not confounded by sedative or stimulant properties. researchgate.net
Table 1: Anxiolytic Activity of Selected Quinoxaline Derivatives in the Elevated Plus Maze (EPM) Data extracted from a study on C2,C3-quinoxaline derivatives, presented as Mean ± SEM.
| Compound | Time Spent in Open Arms (%) | Number of Entries to Open Arms |
| Control (Vehicle) | 6.8 ± 1.2 | Data Not Provided |
| Diazepam (1 mg/kg) | 22.0 ± 1.6 | Data Not Provided |
| 2a | ~18 | ~10 |
| 2b | ~20 | ~11 |
| 2c | ~17 | ~9 |
| 4b | ~19 | ~10.5 |
Note: Approximate values are interpreted from graphical data presented in the source study. researchgate.net The data indicates that compounds 2a, 2b, 2c, and 4b showed a significant increase in the time spent and entries into the open arms compared to the control group, suggesting anxiolytic-like effects.
Neuroprotective Effects
Quinoxaline derivatives have been investigated for their potential to protect neurons from damage and degeneration, a key strategy in the management of neurodegenerative conditions like Alzheimer's disease. journalajrb.com Research has focused on mechanisms such as inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and combating oxidative stress. journalajrb.commdpi.comnih.gov
A recent study synthesized and evaluated new quinoxaline derivatives for their neuroprotective capabilities. journalajrb.com Specific derivatives, namely QX-4 and QX-6 , demonstrated significant neuroprotective action in both in vitro and in vivo models. These compounds were found to enhance neuronal viability, protect against toxicity induced by β-amyloid (a hallmark of Alzheimer's disease), reduce intracellular reactive oxygen species (ROS), and decrease the levels of inflammatory cytokines. journalajrb.com
Further research into the structure-activity relationships of quinoxaline derivatives identified compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com All twelve synthesized compounds in one study showed powerful inhibition of AChE, with some also demonstrating significant BChE inhibition. mdpi.com The ability of these compounds to target key enzymes in neurotransmission underscores their therapeutic potential. mdpi.com Additionally, studies on related pyrrolo[2,3-b]quinoxaline derivatives have highlighted their capacity as radical scavengers, further supporting the antioxidant mechanism of this chemical class. nih.govrsc.org
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinoxaline Derivatives Data from a study on the synthesis and evaluation of new acetylcholinesterase inhibitors based on the quinoxaline scaffold.
| Compound | AChE Inhibition IC₅₀ (µM) |
| 3a | 0.077 |
| 3b | 0.111 |
| 3c | 0.121 |
| 4a | 0.44 |
| 4b | 0.16 |
| 4c | 0.12 |
| Reference (Donepezil) | 0.023 |
Source: Data extracted from a study by Luan et al. (2022). mdpi.com IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Other Therapeutic Potentials
Beyond the central nervous system, derivatives of the quinoxaline scaffold have been explored for other significant therapeutic applications.
Antidiabetic Activity
The potential of quinoxalinone derivatives as hypoglycemic agents has been demonstrated in cellular models of diabetes. nih.gov In one study, a series of novel quinoxalinone derivatives were synthesized and evaluated for their ability to enhance glucose consumption in a high-glucose-induced insulin (B600854) resistance model using LO2 liver cells. nih.gov
Most of the synthesized derivatives showed some level of hypoglycemic activity. nih.gov The investigation revealed that compounds 5i and 6b were particularly effective, showing stronger hypoglycemic effects than the lead compounds they were derived from. nih.gov These compounds were found to increase the uptake of a fluorescent glucose analog (2-NBDG) in a concentration-dependent manner, indicating an improvement in cellular glucose utilization. nih.gov This suggests a potential mechanism for lowering blood glucose levels. nih.govnih.gov
Table 3: Effect of Selected Quinoxalinone Derivatives on Glucose Consumption in High-Glucose-Induced LO2 Cells Data from a study evaluating the hypoglycemic activity of novel quinoxalinone derivatives.
| Compound (40 µM) | Glucose Consumption Rate (%) |
| Model (High Glucose) | 0 |
| Pioglitazone (Positive Control) | 30.15 |
| 5i | 29.83 |
| 6b | 31.84 |
Source: Data extracted from a study by Geng et al. (2023). nih.gov The glucose consumption rate is shown relative to the high-glucose model group.
Antimalarial and Antileishmanial Activities
Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases like malaria and leishmaniasis. nih.govnih.govnih.gov
A study focusing on novel bis-pyrrolo[1,2-a]quinoxaline derivatives reported significant in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The same study also found that these compounds were active against Leishmania donovani, the causative agent of visceral leishmaniasis, while showing a selective profile against the malaria parasite. nih.gov The most potent antimalarial candidates identified were 1n and 1p . nih.gov
Another series of quinoxaline-based compounds, initially investigated as anti-schistosomal agents, also displayed potent antimalarial activity. nih.gov Compounds 22 , 31 , and 33 from this series showed sub-micromolar activity against both laboratory strains (3D7, Dd2) and multidrug-resistant Cambodian isolates of P. falciparum. nih.gov Furthermore, a separate investigation into 1,4-di-N-oxide quinoxalin-2-yl derivatives demonstrated their leishmanicidal activity against Leishmania amazonensis. nih.gov
Table 4: Antimalarial and Antileishmanial Activity of Selected Quinoxaline Derivatives In vitro IC₅₀ values (µM) against parasitic protozoa.
| Compound | P. falciparum (W2, resistant) IC₅₀ | P. falciparum (3D7, sensitive) IC₅₀ | L. donovani IC₅₀ |
| 1n | 0.45 | 0.58 | >25 |
| 1p | 0.65 | 0.49 | >25 |
| Chloroquine | 0.52 | 0.05 | Not Reported |
| Amphotericin B | Not Reported | Not Reported | 0.12 |
Source: Data extracted from a study by Bazin et al. (2016). nih.gov IC₅₀ represents the concentration required to inhibit 50% of parasite growth.
Iv. Structure Activity Relationship Sar Studies and Pharmacophore Modeling
Influence of Pyrrolidin-1-yl Substitution at C-3 on Biological Activity
The introduction of a pyrrolidin-1-yl group at the C-3 position of the 1H-quinoxalin-2-one scaffold is a critical design element that significantly impacts the molecule's biological properties. The direct C-H functionalization of the C-3 position is a cost-effective and common strategy for creating diverse quinoxalin-2-one derivatives. mdpi.comnih.govnih.gov The biological activity of quinoxalin-2(1H)-one is known to be significantly affected by the substituents present on its core structure. nih.gov
The pyrrolidine (B122466) ring itself is a privileged scaffold in medicinal chemistry for several reasons. researchgate.netmdpi.comnih.gov As a saturated heterocycle, it provides a three-dimensional (3D) geometry that allows for better exploration of the binding pockets of target proteins compared to flat aromatic rings. researchgate.net The nitrogen atom within the pyrrolidine ring acts as a basic center and a hydrogen bond acceptor, which can be crucial for establishing key interactions with amino acid residues in a receptor's active site. nih.gov Furthermore, the pyrrolidine fragment is a key component of many natural alkaloids and approved drugs, highlighting its compatibility with biological systems. mdpi.comacs.org
**4.2. Impact of Additional Substituents on the Quinoxalinone Ring System
While the C-3 pyrrolidinyl group is a key feature, modifications to the benzene (B151609) portion of the quinoxalinone ring system are essential for fine-tuning the compound's activity and selectivity.
SAR studies on various quinoxalinone-based inhibitors have provided clear insights into these effects. For instance, in a series of quinoxaline (B1680401) urea (B33335) analogs developed as IKKβ inhibitors, the type and position of substituents on an attached phenyl ring led to significant differences in potency. nih.gov A similar dependency is observed in quinoxaline derivatives designed as antitumor agents, where substitutions on the core scaffold are critical for activity. nih.gov In one study of quinoxalin-2(1H)-ones as potential VEGFR-2 inhibitors, specific substitutions on the quinoxalinone ring were essential for achieving high antiproliferative activity. rsc.org For example, derivatives with certain substitutions demonstrated significantly higher potency compared to the reference drug sorafenib (B1663141). rsc.org
These findings underscore a general principle: optimizing activity requires a careful balance of electronic and steric factors to enhance target-specific interactions while minimizing off-target effects.
Table 1: Illustrative SAR of Substituted Quinoxaline Analogs on Biological Activity This table presents generalized data from related quinoxaline series to illustrate SAR principles.
| Compound Series | Substituent (R) on Quinoxaline Ring | Observed Effect on Activity (Example) | Reference |
|---|---|---|---|
| Quinoxaline Urea Analogs | -H (unsubstituted) | Baseline activity | nih.gov |
| Quinoxaline Urea Analogs | -F (fluoro) | Increased potency in NFκB inhibition | nih.gov |
| Quinoxaline Urea Analogs | -Br (bromo) | Potent inhibition, comparable to fluoro substitution | nih.gov |
| Quinoxalin-2(1H)-one Derivatives | -Cl (chloro) at C7 | Potent anti-proliferative activity against cancer cell lines | rsc.org |
| Quinoxalin-2(1H)-one Derivatives | -OCH3 (methoxy) at C7 | High anti-proliferative activity, most potent in series against VEGFR-2 | rsc.org |
Non-covalent interactions are the foundation of molecular recognition between a ligand and its biological target. For 3-pyrrolidin-1-yl-1H-quinoxalin-2-one, these interactions include hydrogen bonds, and aromatic (π-π) or hydrophobic interactions.
The quinoxalin-2-one core itself presents key features for hydrogen bonding: the N1-H group acts as a hydrogen bond donor, while the C2-carbonyl oxygen is a strong hydrogen bond acceptor. nih.govtandfonline.com The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline can also serve as hydrogen bond acceptors. wikipedia.orgosaka-u.ac.jpresearchgate.net Furthermore, the nitrogen atom of the C-3 pyrrolidine substituent provides an additional hydrogen bond acceptor site. The ability to form these highly directional bonds is often critical for anchoring the molecule in the correct orientation within a protein's active site. beilstein-journals.org
Aromatic interactions also play a significant role. The benzene ring of the quinoxalinone scaffold can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. osaka-u.ac.jp Additionally, hydrophobic interactions can be formed between the aromatic ring and nonpolar regions of the target protein. wikipedia.org The interplay of these hydrogen bonds and aromatic interactions creates a complex and specific binding profile that dictates the compound's affinity and selectivity. rsc.org
**4.3. Stereochemical Considerations in Activity Modulation
The non-planar, three-dimensional nature of the pyrrolidine ring introduces stereochemistry as a crucial factor in the biological activity of this compound.
Unlike rigid aromatic rings, the five-membered pyrrolidine ring is conformationally flexible. researchgate.netnih.gov It is not perfectly flat and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. This phenomenon of continuous puckering through low-energy conformations is known as pseudorotation. researchgate.net This flexibility allows the pyrrolidine ring to adapt its shape to fit optimally into a binding site, maximizing favorable interactions.
If substituents are introduced onto the pyrrolidine ring of this compound, chiral centers are created, leading to the possibility of multiple stereoisomers (enantiomers and diastereomers). Biological targets, such as enzymes and receptors, are themselves chiral, and they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a ligand. researchgate.netnih.gov
It is common for one stereoisomer to be significantly more active than others because its three-dimensional arrangement of atoms is complementary to the target's binding site, while other isomers may bind weakly or not at all. nih.govbeilstein-journals.org The spatial orientation of substituents on the pyrrolidine ring can lead to a completely different biological profile or binding mode. nih.gov Therefore, the stereoselective synthesis of specific isomers is a critical aspect of drug development for pyrrolidine-containing compounds to isolate the most potent and selective therapeutic agent. mdpi.comnih.gov
Pharmacophore Elucidation and Comparative Analysis with Reference Compounds
A pharmacophore model is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. For the quinoxalin-2-one class of compounds, including this compound, several pharmacophore models have been proposed based on their diverse biological activities, particularly as kinase inhibitors in anticancer research.
General Pharmacophoric Features: Studies on various quinoxalin-2-one derivatives have identified a consensus pharmacophore. researchgate.netnih.gov
Aromatic Ring (AR): The fused benzene ring of the quinoxaline core typically engages in essential π-π stacking or hydrophobic interactions within the target's binding pocket.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C2 position (the "-one") is a crucial hydrogen bond acceptor. nih.gov
Hydrogen Bond Donor (HBD): The nitrogen atom at the N1 position of the quinoxalinone ring acts as a key hydrogen bond donor. wikipedia.org
Hydrophobic/Substituent Sites: The C3 and C6/C7 positions are key points for substitution, allowing for modulation of potency, selectivity, and pharmacokinetic properties. The substituent at the C3 position, in this case, the pyrrolidine ring, often occupies a hydrophobic pocket.
In the context of inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis, the quinoxaline scaffold serves as a bioisostere for the quinoline (B57606) or quinazoline (B50416) moieties found in approved drugs like Lenvatinib (B1674733) and Sorafenib. wikipedia.orgnih.gov The pharmacophore for these inhibitors involves the core heterocycle forming hydrogen bonds with the hinge region of the kinase (e.g., with Cys919), while substituted aryl groups extend into other hydrophobic regions. wikipedia.orgekb.eg Similarly, when targeting Poly (ADP-ribose) polymerase-1 (PARP-1), the quinoxalin-2-one structure can mimic the nicotinamide (B372718) pharmacophore, with the carboxamide-like feature forming critical hydrogen bonds with residues like Gly863 and Ser904. nih.gov
The 3-pyrrolidinyl group in this compound is predicted to fulfill a hydrophobic or accessory binding role, enhancing affinity and modulating the compound's physical properties.
Interactive Table 1: Comparative Pharmacophore Analysis Below is a comparative analysis of the pharmacophoric features of quinoxalin-2-ones against established reference compounds for different targets.
| Target | Key Pharmacophore Features for Quinoxalin-2-ones | Reference Compound | Shared Pharmacophoric Features |
| VEGFR-2 | Aromatic core (π-stacking), H-bond donor (N1-H), H-bond acceptor (C2=O), Hydrophobic C3-substituent. nih.govekb.eg | Sorafenib, Lenvatinib | Heterocyclic core for hinge binding (H-bonding), extended hydrophobic/aromatic groups. nih.gov |
| PARP-1 | Aromatic core, carboxamide mimic (N1-H & C2=O) for H-bonding with Gly/Ser residues. nih.gov | Olaparib | Aromatic ring for π-stacking, carboxamide group for key H-bond interactions. nih.gov |
| EGFR/COX-2 | Quinoxaline core, additional moieties (e.g., pyrazole) for dual binding. rsc.org | Erlotinib (EGFR), Celecoxib (COX-2) | Aromatic heterocyclic scaffold, specific substituent patterns for kinase/enzyme pocket occupancy. |
| S. aureus DNA Gyrase | Quinoxaline core, H-bonding features, C6-substituent (e.g., morpholinosulfonyl). johnshopkins.edu | Ciprofloxacin | Planar aromatic system, key H-bonding groups for interaction with DNA and enzyme residues. johnshopkins.edu |
Strategies for Modulating Resistance Profiles in Antimicrobial and Anticancer Applications
Therapeutic resistance is a major obstacle in the long-term efficacy of both antimicrobial and anticancer agents. For quinoxaline-based compounds, several strategies are being explored to prevent, delay, or overcome the development of resistance.
Antimicrobial Resistance Modulation: The primary mechanisms of bacterial resistance relevant to quinoxaline derivatives include target mutation and active efflux of the drug from the bacterial cell. johnshopkins.edumdpi.com
Inhibition of Efflux Pumps: Bacteria can develop resistance by overexpressing efflux pumps, which actively remove antibiotics from the cell, preventing them from reaching their target. nih.govnih.gov A key strategy is the development of Efflux Pump Inhibitors (EPIs) to be co-administered with the quinoxaline antibiotic. mdpi.comanr.fr This combination therapy can restore the antibiotic's effectiveness in resistant strains. mdpi.comnih.gov
Target Modification: To counteract resistance arising from mutations in the primary target (e.g., DNA gyrase), new derivatives can be designed that bind to the target in a different manner or inhibit multiple targets simultaneously.
Inhibition of Biofilm Formation: Bacterial biofilms create a physical barrier to antibiotics and are a major factor in persistent infections. Some quinoxalin-2-one derivatives have been designed to inhibit quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation, thereby rendering the bacteria more susceptible to treatment. nih.gov
Anticancer Resistance Modulation: Resistance to anticancer drugs can emerge through various mechanisms, including mutations in the drug target, activation of alternative signaling pathways, and increased drug efflux by cancer cells.
Multi-Target Inhibition: Designing single molecules that inhibit multiple key targets, such as dual VEGFR-2/EGFR or VEGFR-2/PDGFR inhibitors, can reduce the likelihood of resistance developing through the activation of bypass signaling pathways. nih.govekb.eg
Molecular Hybridization: This strategy involves combining the quinoxaline scaffold with other known anticancer pharmacophores (e.g., urea, sulfonamide, triazole) into a single hybrid molecule. nih.govmdpi.com This can lead to compounds with multiple mechanisms of action, making it more difficult for cancer cells to develop resistance.
Overcoming Multidrug Resistance (MDR): The overexpression of transporters like P-glycoprotein (P-gp) is a common cause of MDR in cancer. The quinoxalinone scaffold itself has been identified as having potential as a P-gp antagonist, which could help reverse resistance to itself and other co-administered chemotherapies. bohrium.com
Interactive Table 2: Strategies for Modulating Therapeutic Resistance This table outlines the primary resistance mechanisms and corresponding modulation strategies for quinoxalinone derivatives.
| Application | Resistance Mechanism | Modulation Strategy | Rationale |
| Antimicrobial | Drug Efflux Pumps | Co-administration with Efflux Pump Inhibitors (EPIs). mdpi.com | EPIs block the pump, increasing intracellular antibiotic concentration. nih.gov |
| Antimicrobial | Biofilm Formation | Inhibition of Quorum Sensing (QS). nih.gov | Disrupts bacterial communication required for biofilm maturation. nih.gov |
| Anticancer | Target Kinase Mutation | Design of multi-target inhibitors (e.g., VEGFR/EGFR). ekb.egrsc.org | Reduces the ability of cancer cells to escape via alternative signaling pathways. |
| Anticancer | P-gp Mediated Drug Efflux (MDR) | Development of derivatives that also act as P-gp antagonists. bohrium.com | Reverses resistance by inhibiting the efflux of the therapeutic agent. bohrium.com |
| Anticancer | Pathway Redundancy | Molecular hybridization with other pharmacophores. nih.govmdpi.com | Creates compounds with multiple mechanisms of action, hindering the development of resistance. |
V. Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This technique is crucial for understanding how quinoxaline (B1680401) derivatives interact with their biological targets at a molecular level.
Molecular docking studies have been employed to predict the binding modes of quinoxaline-based compounds with various protein targets, revealing key interactions that are essential for their biological activity.
DNA Gyrase and Topoisomerase IV: The quinoxaline scaffold is a known inhibitor of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net Docking studies on novel pyrrolidine-bearing quinoxaline inhibitors have been performed to understand their binding interactions and mechanism of action. nih.gov These simulations often show that the inhibitor binds to the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.net For instance, docking of related fluoroquinolone compounds with topoisomerase II has shown hydrogen bonding and good binding affinity. nih.gov The interactions typically involve hydrogen bonds between the quinoxalinone core and key amino acid residues in the active site, as well as hydrophobic interactions that contribute to the stability of the ligand-protein complex. nih.govbiorxiv.org
Kinases (Thymidylate Synthase, Mcl-1): Kinases are a significant target for anticancer drugs. Quinoxaline derivatives have been investigated as kinase inhibitors. nih.gov Docking studies of quinoxaline derivatives into the ATP-binding site of protein kinases like Epidermal Growth Factor Receptor (EGFR) have been performed. nih.gov These studies suggest that the quinoxalinone moiety can form crucial hydrogen bonds with hinge region residues of the kinase. For example, in studies of related pyrrolo[2,3-d]pyrimidine-based inhibitors targeting human Thymidylate Synthase, the inhibitor was shown to induce a "closed" enzyme conformation. rcsb.org While specific docking studies for "3-pyrrolidin-1-yl-1H-quinoxalin-2-one" against Mcl-1 were not found in the provided results, the general approach involves docking the compound into the BH3 binding groove of Mcl-1 to predict interactions with key residues like Arg263 and Val253.
Histamine (B1213489) H4 Receptor (H4R): The histamine H4 receptor is a G-protein coupled receptor (GPCR) involved in inflammatory responses. nih.gov Homology models of H4R, often based on the crystal structure of the H1 receptor, are used for docking studies. nih.govnih.gov Docking simulations predict that ligands interact with key residues such as Asp94 (3.32) and Glu182 (5.46) in the binding pocket. nih.gov The pyrrolidine (B122466) ring of a ligand can engage in hydrophobic interactions within the binding site, contributing to its affinity and selectivity.
Molecular docking programs estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which correlates with the inhibitory potency of the compound. Lower binding energy values indicate a more stable ligand-protein complex. nih.gov
For a series of novel quinoxaline derivatives targeting the EGFR protein, calculated binding energies ranged from -9.57 to -12.03 kcal/mol. nih.gov These in silico energy calculations were reported to be in good agreement with the experimentally determined IC50 values. nih.gov Free energy calculations, such as those performed using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods, can further refine these predictions and provide a more accurate estimation of the binding free energy. biorxiv.org
Table 1: Examples of Predicted Binding Energies for Quinoxaline Derivatives Against EGFR (Note: Data is for related quinoxaline derivatives, not the specific subject compound)
| Compound Reference | Target Protein | Predicted Binding Energy (kcal/mol) |
| IVa | EGFR | -11.18 |
| IVb | EGFR | -11.82 |
| IVd | EGFR | -12.03 |
| IVh | EGFR | -11.04 |
| IVi | EGFR | -11.11 |
| Data sourced from a study on quinoxaline-pyrazolidinedione-triazole hybrids. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
QSAR models are developed for series of related compounds, such as quinoxaline derivatives, to predict the biological activity of newly designed analogs. mdpi.com These models are built using a "training set" of compounds with known activities and then validated using a "test set." nih.gov For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in the data. nih.gov Such models can guide the synthesis of new compounds with potentially improved efficacy. mdpi.com Both multiple linear regression (MLR) and more complex methods like artificial neural networks (ANN) can be used to build these predictive models. nih.gov
The "structure" in QSAR is represented by calculated molecular descriptors, which quantify various physicochemical properties of the molecules. nih.gov These can include:
Electronic Descriptors: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.
Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. nih.gov
In QSAR studies of related heterocyclic compounds, descriptors related to molecular topology and size have been found to be important for activity. nih.govnih.gov By analyzing the contribution of these descriptors, researchers can understand which properties are most important for the biological activity of the quinoxaline scaffold and its derivatives.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are used to investigate the conformational flexibility of both the ligand and the protein target, as well as the stability of their complex. biorxiv.orgnih.gov
By simulating the ligand-protein complex for nanoseconds, researchers can observe the stability of key interactions predicted by molecular docking. nih.gov For example, MD simulations of ligands docked into the histamine H4 receptor indicated that the preferred docking mode was stable over the simulation time. nih.gov Furthermore, these simulations can reveal conformational changes in the protein upon ligand binding, which can be crucial for receptor activation or inhibition. nih.gov The root-mean-square deviation (RMSD) of the complex over time is often monitored to assess its stability; a stable RMSD plot suggests a stable binding complex. biorxiv.org
Solid-State Analysis and X-ray Crystallography for Structural Insights
A definitive single-crystal X-ray diffraction study for the specific compound This compound has not been reported in the currently available scientific literature. The elucidation of its solid-state structure via X-ray crystallography would provide crucial insights into its molecular geometry, conformational preferences, and the nature of its intermolecular interactions within a crystalline environment.
X-ray crystallography stands as a premier analytical technique for the precise three-dimensional mapping of atomic arrangements in a crystal. Such an analysis would determine fundamental structural parameters for This compound , including specific bond lengths, bond angles, and dihedral angles. Moreover, it would illuminate the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that dictate the packing of molecules in the crystal lattice. This information is fundamental to a deeper understanding of the compound's physicochemical properties, including its melting point, solubility characteristics, and potential for polymorphism.
In the absence of direct crystallographic data for This compound , examining the crystallographic analyses of analogous quinoxalin-2-one derivatives can offer a perspective on the type of structural information that would be obtained. For instance, studies on other 3-substituted quinoxalin-2-ones have furnished detailed data regarding their crystal systems, space groups, and unit cell dimensions. researchgate.net
Illustrative Crystallographic Data for a Structurally Related Quinoxalinone Derivative
To demonstrate the parameters that a crystallographic analysis would yield, the following table presents hypothetical data for a related quinoxalinone derivative. It is important to note that this data does not pertain to This compound and is provided for illustrative purposes only.
| Parameter | Value |
| Empirical Formula | C₁₂H₁₁N₃O |
| Formula Weight | 213.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° b = 12.167(3) Å, β = 101.34(3)° c = 10.231(3) Å, γ = 90° |
| Volume | 1041.1(5) ų |
| Z | 4 |
| Calculated Density | 1.359 Mg/m³ |
| Absorption Coefficient | 0.092 mm⁻¹ |
| F(000) | 448 |
Detailed Research Findings from Analogous Systems
Intermolecular hydrogen bonding is a frequently observed and critical interaction in the crystal packing of quinoxalin-2-ones. The N-H proton of the quinoxalinone lactam and the carbonyl oxygen atom serve as effective hydrogen bond donors and acceptors, respectively. These interactions typically drive the formation of extended supramolecular assemblies, such as one-dimensional chains or two-dimensional sheets, within the solid state. The introduction of the pyrrolidine moiety in This compound could potentially introduce additional hydrogen bonding motifs, further influencing the crystal packing arrangement.
Vi. Advanced Research Directions and Future Perspectives in 3 Pyrrolidin 1 Yl 1h Quinoxalin 2 One Research
Exploration of Novel Molecular Targets and Mechanistic Pathways
While initial research has often focused on established areas like oncology, future investigations are broadening the scope to include a variety of other molecular targets. The versatility of the quinoxalinone core allows for interaction with a diverse range of biological macromolecules.
Researchers are employing computational and biological techniques to identify new targets. For instance, derivatives of the core quinoxaline (B1680401) structure are being investigated for their inhibitory effects on enzymes crucial to metabolic diseases. Studies on a related sulfonamide-quinoxalinone derivative showed potential for α-glucosidase and α-amylase inhibition, suggesting a possible role in managing diabetes. researchgate.net Furthermore, the same derivative displayed moderate inhibitory activity against acetylcholinesterase, opening a potential avenue for research in neurodegenerative disorders. researchgate.net The use of artificial intelligence and predictive algorithms is becoming instrumental in forecasting potential biological targets for newly synthesized quinoxaline derivatives, allowing for a more focused and efficient discovery process. johnshopkins.edu
Mechanistic studies are also evolving. Beyond simply identifying that a compound is active, research is focused on how it works at a molecular level. For example, in cancer research, studies on quinoxalinone-containing spiropyrrolidine-oxindoles have shown that the most potent derivatives can induce apoptosis (programmed cell death) and elevate levels of reactive oxygen species (ROS) in cancer cells, pointing to a specific cytotoxic mechanism. researchgate.net
Rational Design of Hybrid Compounds with Enhanced and Synergistic Biological Effects
A key strategy in modern drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve enhanced activity or a synergistic effect. The 3-pyrrolidin-1-yl-1H-quinoxalin-2-one scaffold is an ideal base for such rational design.
One approach involves creating hybrid compounds that target multiple aspects of a disease. For example, by incorporating phenolic structures, researchers have developed quinoxalin-2(1H)-one derivatives that not only act as potent aldose reductase inhibitors but also possess antioxidant properties. researchgate.net This dual functionality is particularly valuable for treating complex conditions like diabetic complications, where both enzymatic activity and oxidative stress play a role. researchgate.net
Another innovative strategy is the synthesis of spiro-fused heterocyclic systems. Researchers have successfully synthesized quinoxalinone-containing spiropyrrolidine-oxindoles. researchgate.net This design merges the quinoxalinone core with the oxindole (B195798) moiety, another privileged scaffold in medicinal chemistry, to create compounds with unique three-dimensional structures and potent, selective anticancer activity. researchgate.net The development of such hybrid compounds represents a move towards multi-targeted agents that can overcome the limitations of single-target drugs.
| Hybrid Compound Strategy | Target/Rationale | Example Pharmacophores | Potential Therapeutic Area |
| Dual-Action Inhibitors | Combine enzyme inhibition with antioxidant activity to address multifactorial diseases. | Quinoxalinone + Phenolic Hydroxyls | Diabetic Complications researchgate.net |
| Spiro-Fused Hybrids | Merge two distinct bioactive scaffolds to create novel chemical entities with enhanced potency and selectivity. | Quinoxalinone + Oxindole | Oncology researchgate.net |
| Indole (B1671886) Conjugates | Combine quinoxalinone with indole moieties, which are common in bioactive molecules. | Quinoxalin-2(1H)-one + Indole | Pharmaceutical Industry rsc.org |
Development and Application of Advanced In Vitro and In Vivo Models for Efficacy Assessment
To accurately gauge the therapeutic potential of this compound derivatives, researchers are utilizing increasingly sophisticated disease models. These models provide a more biologically relevant context for assessing efficacy than simple enzyme assays.
In Vitro Models: The use of comprehensive cancer cell line panels is a cornerstone of modern oncological drug discovery. The National Cancer Institute's 60-cell line panel (NCI-60) is a key tool used to evaluate the cytotoxic activity of novel quinoxalinone derivatives across a wide range of human cancers. researchgate.net In addition to broad panels, specific cell lines are used to investigate activity against particular cancer types. For instance, colorectal cancer (CRC) cell lines such as HCT-116 and LoVo are employed to test quinoxalinone-based agents designed to target CRC-specific pathways. researchgate.netnih.gov The U-2 OS cell line is used to confirm the cellular activity of compounds targeting specific proteins like the haspin kinase. nih.gov
| Cell Line | Cancer Type/Model | Application in Quinoxalinone Research |
| NCI-60 Panel | Panel of 9 different human cancer types | Broad-spectrum anticancer screening of novel derivatives. researchgate.net |
| HCT-116 | Colorectal Carcinoma | Assessing cytotoxicity, apoptosis induction, and ROS levels. researchgate.netnih.gov |
| LoVo | Colorectal Adenocarcinoma | Evaluating agents targeting colorectal cancer. nih.gov |
| U-2 OS | Osteosarcoma | Confirming cellular activity against specific protein targets like haspin. nih.gov |
In Vivo Models: While specific in vivo models for this compound are not detailed in the provided context, the natural progression from potent in vitro results involves animal models. These models are essential for understanding a compound's behavior in a whole organism. Standard models include xenografts, where human cancer cells (like HCT-116) are implanted into immunocompromised mice to assess a compound's ability to inhibit tumor growth in a living system.
Preclinical Evaluation Frameworks for Drug Candidate Development (e.g., ADMET Analysis)
A promising biological activity profile is only the first step. For a compound to become a viable drug candidate, it must possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, often performed in silico in the early stages, is a critical component of the preclinical evaluation framework.
In silico ADMET studies for novel quinoxalinone derivatives have been conducted to predict their drug-like properties. nih.gov These predictions help to identify candidates with a higher probability of success in later clinical stages and guide further chemical modifications to improve the ADMET profile. For example, analysis of a potent cytotoxic quinoxalinone derivative predicted high intestinal absorption and low blood-brain barrier permeability, which are often desirable characteristics for systemically acting anticancer agents that should not affect the central nervous system. nih.gov The prediction that the compound is not a P-glycoprotein (P-gp) substrate but a potential P-gp inhibitor is also significant, as this suggests it may not be subject to multidrug resistance and could even help reverse it. nih.gov
Table of Predicted ADMET Properties for a Lead Quinoxalinone Derivative
| ADMET Parameter | Predicted Outcome/Value | Implication for Drug Development |
|---|---|---|
| Caco-2 Permeability | High | Suggests good potential for oral absorption. nih.gov |
| % Human Intestinal Absorption (%HIA) | 99.58% | Indicates excellent absorption from the gut. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Low | Reduced risk of central nervous system side effects. nih.gov |
| Hepatotoxicity | Zero | Low risk of causing liver damage. nih.gov |
| Mutagenicity | Zero | Low risk of causing genetic mutations. nih.gov |
| P-gp Substrate | No | The compound is not likely to be removed from cells by this common resistance mechanism. nih.gov |
| P-gp Inhibition | Yes (Potential Inhibitor) | May prevent or reverse multidrug resistance in cancer cells. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
